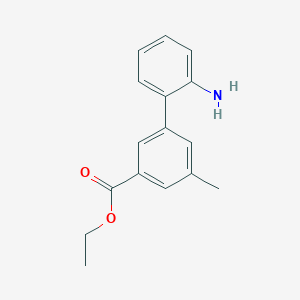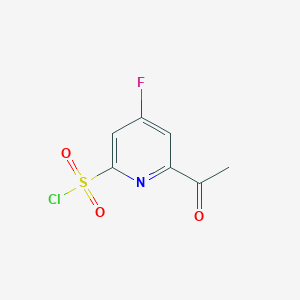
3-Acetyl-5-formylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-formylbenzonitrile is an organic compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol It is a derivative of benzonitrile, featuring both acetyl and formyl functional groups on the benzene ring
Preparation Methods
The synthesis of 3-Acetyl-5-formylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-formylbenzonitrile with acetic anhydride in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Acetyl-5-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-5-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Acetyl-5-formylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The acetyl and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
3-Acetyl-5-formylbenzonitrile can be compared with other similar compounds, such as:
3-Formylbenzonitrile: This compound lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylbenzonitrile:
5-Formyl-2-acetylbenzonitrile: A positional isomer with different chemical properties and reactivity.
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-acetyl-5-formylbenzonitrile |
InChI |
InChI=1S/C10H7NO2/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,1H3 |
InChI Key |
VVHROPRPRUFEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)








![[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14847989.png)



